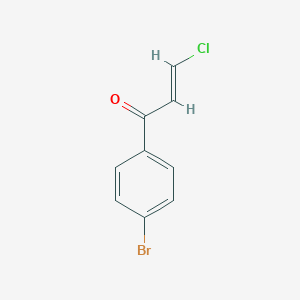
1-(4-bromophenyl)-3-chloroprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4’-Bromo-3-chloroacrylophenone: is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Bromo-3-chloroacrylophenone typically involves the bromination and chlorination of an acrylophenone precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is carried out in a polar solvent, such as water, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of trans-4’-Bromo-3-chloroacrylophenone may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4’-Bromo-3-chloroacrylophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acrylophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4’-Bromo-3-chloroacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated acrylophenones on biological systems. It is also used in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, trans-4’-Bromo-3-chloroacrylophenone is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of trans-4’-Bromo-3-chloroacrylophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and subsequent modification of biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
3-Chloroacetophenone: Similar in structure but lacks the bromine atom.
4’-Bromo-3-chlorobenzophenone: Contains both bromine and chlorine atoms but has a different core structure.
Uniqueness: trans-4’-Bromo-3-chloroacrylophenone is unique due to the presence of both bromine and chlorine atoms on the acrylophenone structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of these halogens allows for a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
17306-04-6 |
|---|---|
Molekularformel |
C9H6BrClO |
Molekulargewicht |
245.5 g/mol |
IUPAC-Name |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
InChI-Schlüssel |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Synonyme |
(E)-4'-Bromo-β-chloroacrylophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















